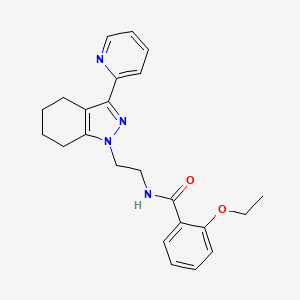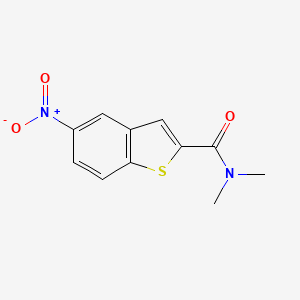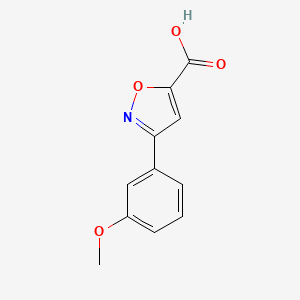
(1r,3s,5R,7S)-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3s,5R,7S)-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine hydrochloride is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is commonly referred to as Memantine hydrochloride and is used in the treatment of Alzheimer's disease.
Mechanism of Action
Memantine hydrochloride works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. This receptor plays a key role in the regulation of synaptic plasticity and is involved in learning and memory. By blocking this receptor, Memantine hydrochloride helps to prevent the overstimulation of nerve cells that can lead to cell death and cognitive decline.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the body. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Memantine hydrochloride has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Memantine hydrochloride in lab experiments is its ability to selectively block the activity of the NMDA receptor. This allows researchers to study the role of this receptor in the development of neurological disorders, such as Alzheimer's disease, without affecting other neurotransmitter systems. However, one of the limitations of using Memantine hydrochloride in lab experiments is its potential to cause toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Future Directions
There are a number of future directions for research on Memantine hydrochloride. One area of interest is the potential use of this compound in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of new and more effective NMDA receptor blockers that can be used to treat a wider range of neurological disorders. Finally, researchers are also interested in studying the long-term effects of Memantine hydrochloride on cognitive function and brain health.
Synthesis Methods
Memantine hydrochloride is synthesized using a multi-step process that involves the reaction of 1-adamantylamine with sodium azide, followed by reduction with hydrogen gas to produce 1-amino-3-azido-5-methyladamantane. This compound is then reacted with sodium cyanoborohydride to produce (1r,3s,5R,7S)-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine hydrochloride.
Scientific Research Applications
Memantine hydrochloride has been extensively researched for its potential use in treating Alzheimer's disease. This compound is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of Alzheimer's disease. In addition to Alzheimer's disease, Memantine hydrochloride has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
3-(5-methyltetrazol-2-yl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.ClH/c1-8-14-16-17(15-8)12-5-9-2-10(6-12)4-11(13,3-9)7-12;/h9-10H,2-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZWMYGCXTNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyltetrazol-2-yl)adamantan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)



![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)



![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
